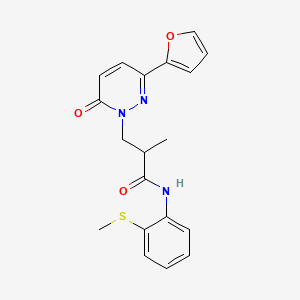

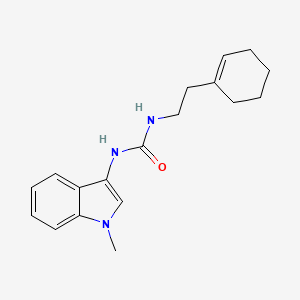

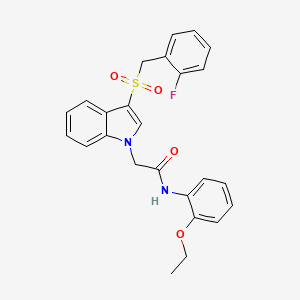

![molecular formula C14H14ClF3N4O2S2 B2823559 4-chloro-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-3-(trifluoromethyl)benzene-1-sulfonamide CAS No. 2097893-93-9](/img/structure/B2823559.png)

4-chloro-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-3-(trifluoromethyl)benzene-1-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The 1,3,4-thiadiazole moiety is known to exhibit a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial . Several modifications have been done in the 1,3,4-thiadiazole moiety which showed good potency as anticonvulsant agents which are highly effective and have less toxicity .

Molecular Structure Analysis

The molecular structure of a compound is responsible for various pharmacological activities, and mostly heterocyclic moieties have diverse activities . The strong aromaticity of the ring, which is responsible for providing low toxicity and great in vivo stability .

Chemical Reactions Analysis

The targeted 1,3,4-thiadiazolyl derivatives were prepared by the reaction of 2-[1-[5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethylidene]hydrazine derivatives with hydrazonoyl chloride derivatives .

科学的研究の応用

Green Chemistry Synthesis

Research by Khazaei et al. (2015) on a related compound, "N,2-Dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide," showcases its application as an efficient catalyst in the green synthesis of various heterocyclic compounds. This synthesis approach emphasizes mild reaction conditions, high yields, and adherence to green chemistry principles, suggesting that similar sulfonamide compounds could be explored for eco-friendly synthetic routes in pharmaceutical or material science research (Khazaei et al., 2015).

Antimicrobial and Antiviral Activities

Sulfonamide derivatives have been studied for their antimicrobial and antiviral properties. For instance, the work by Vinaya et al. (2009) on "1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl) propyl)piperidine derivatives" evaluated their efficacy against bacterial and fungal pathogens affecting tomato plants, highlighting the potential of sulfonamide compounds in agricultural and pharmaceutical applications to combat microbial infections (Vinaya et al., 2009).

Carbonic Anhydrase Inhibition

Alafeefy et al. (2015) explored a series of benzenesulfonamides, which demonstrated potent inhibitory activity against human carbonic anhydrase isozymes. These findings suggest potential therapeutic applications of sulfonamide compounds in managing conditions related to the dysregulation of carbonic anhydrase, such as glaucoma, epilepsy, or cancer (Alafeefy et al., 2015).

Heterocyclic Chemistry

The synthesis and evaluation of heterocyclic compounds based on sulfonamide chemistry, as reported by El-Gilil et al. (2019), underscore the importance of such chemical frameworks in developing new molecules with potential for antimicrobial and antiproliferative activities. This research direction indicates the versatility of sulfonamide derivatives in medicinal chemistry and drug design (El-Gilil, 2019).

将来の方向性

特性

IUPAC Name |

4-chloro-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-3-(trifluoromethyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClF3N4O2S2/c15-12-2-1-10(7-11(12)14(16,17)18)26(23,24)21-9-3-5-22(6-4-9)13-8-19-25-20-13/h1-2,7-9,21H,3-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFZZSEJXVZLTIE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NS(=O)(=O)C2=CC(=C(C=C2)Cl)C(F)(F)F)C3=NSN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClF3N4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chloro-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-3-(trifluoromethyl)benzene-1-sulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

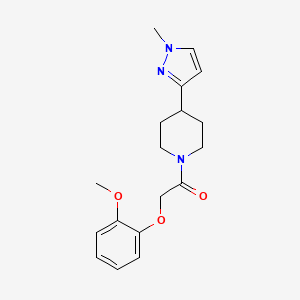

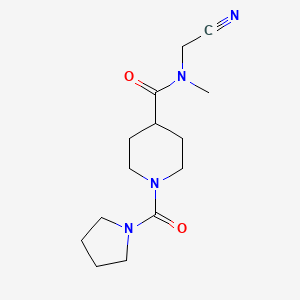

![N-[cyano(cyclopropyl)methyl]-2-(4-methylpiperazin-1-yl)pyridine-4-carboxamide](/img/structure/B2823484.png)

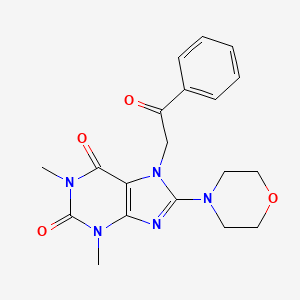

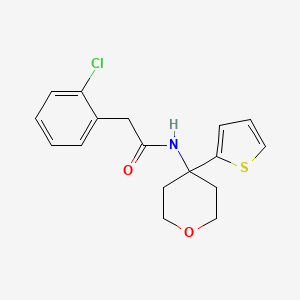

![N-(4-chlorophenyl)-2-(2,4'-dioxo-3'-(m-tolyl)spiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2823492.png)

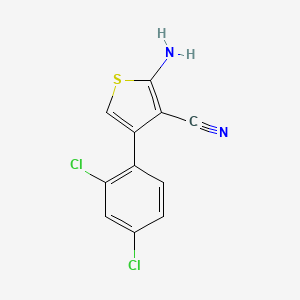

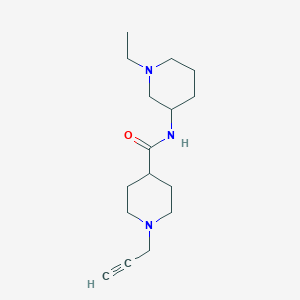

![N-(benzo[d]thiazol-2-yl)-5-(4-fluorophenyl)oxazole-2-carboxamide](/img/structure/B2823499.png)